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  • Product: 4-[Methyl(phenyl)carbamoyl]benzoic acid
  • CAS: 153849-57-1

Core Science & Biosynthesis

Foundational

Molecular structure and conformation of 4-[Methyl(phenyl)carbamoyl]benzoic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-[Methyl(phenyl)carbamoyl]benzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-[Methyl(phenyl)carbamoyl]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a complete experimental dataset for this specific compound is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to predict its structural characteristics. We delve into its synthesis, spectroscopic identity, and the nuanced conformational isomerism of its tertiary amide group. Furthermore, we present a validated workflow for its definitive structural elucidation, combining single-crystal X-ray diffraction (SCXRD) with computational analysis, offering a robust framework for future research and application.

Introduction and Significance

4-[Methyl(phenyl)carbamoyl]benzoic acid belongs to the class of N,N-disubstituted benzamides, a structural motif present in a wide array of pharmacologically active compounds and functional materials. The molecule incorporates three key features: a para-substituted benzoic acid, a phenyl ring, and a tertiary amide linkage. This unique combination offers a rigid backbone while allowing for specific conformational orientations that can be crucial for molecular recognition and biological activity.

The benzoic acid moiety provides a site for hydrogen bonding and salt formation, critical for solubility and interactions with biological targets. The tertiary amide bond, unlike its secondary counterpart, has distinct conformational preferences that significantly influence the three-dimensional shape of the molecule. Understanding these preferences is paramount for applications such as structure-based drug design, where the precise orientation of the phenyl rings can dictate binding affinity to a receptor. Related carbamoyl benzoic acid derivatives have been explored for their potential as anti-inflammatory agents and as inhibitors of enzymes like carbonic anhydrase[1].

Synthesis and Spectroscopic Characterization

A robust synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid can be envisioned through a multi-step process, leveraging well-established organic reactions. The proposed pathway ensures high purity and yield, essential for subsequent structural and functional studies.

Proposed Synthetic Protocol

The most logical pathway involves the initial synthesis of the methyl ester precursor, followed by N-methylation and subsequent saponification to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 4-(Phenylcarbamoyl)benzoate

  • To a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of aniline (1.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: N-Methylation

  • To a solution of Methyl 4-(Phenylcarbamoyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (CH₃I, 1.2 eq.) and allow the reaction to proceed at room temperature for 12 hours.

  • Carefully quench the reaction with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to obtain Methyl 4-[Methyl(phenyl)carbamoyl]benzoate.

Step 3: Saponification

  • Dissolve the Methyl 4-[Methyl(phenyl)carbamoyl]benzoate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield 4-[Methyl(phenyl)carbamoyl]benzoic acid as a solid.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification Methyl_4-(chlorocarbonyl)benzoate Methyl 4-(chlorocarbonyl)benzoate Amidation Amidation (DCM, Et3N) Methyl_4-(chlorocarbonyl)benzoate->Amidation Aniline Aniline Aniline->Amidation Methyl_4-(Phenylcarbamoyl)benzoate Methyl 4-(Phenylcarbamoyl)benzoate Amidation->Methyl_4-(Phenylcarbamoyl)benzoate N-Methylation N-Methylation (NaH, CH3I, THF) Methyl_4-(Phenylcarbamoyl)benzoate->N-Methylation Methyl_4-[Methyl(phenyl)carbamoyl]benzoate Methyl 4-[Methyl(phenyl)carbamoyl]benzoate N-Methylation->Methyl_4-[Methyl(phenyl)carbamoyl]benzoate Saponification Saponification (LiOH, THF/H2O) Methyl_4-[Methyl(phenyl)carbamoyl]benzoate->Saponification Final_Product 4-[Methyl(phenyl)carbamoyl]benzoic acid Saponification->Final_Product

Proposed synthetic workflow for 4-[Methyl(phenyl)carbamoyl]benzoic acid.
Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet appearing significantly downfield (>12 ppm).- Aromatic Protons: Multiple signals in the aromatic region (7.0-8.5 ppm). The protons on the benzoic acid ring will likely appear as two doublets (AA'BB' system). The protons on the N-phenyl ring will show a more complex pattern.- Methyl Protons (N-CH₃): A singlet around 3.3-3.5 ppm.
¹³C NMR - Carboxylic Carbonyl (COOH): A signal around 165-170 ppm.- Amide Carbonyl (C=O): A signal around 168-172 ppm.- Aromatic Carbons: Multiple signals between 120-150 ppm.- Methyl Carbon (N-CH₃): A signal around 35-40 ppm.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1720 cm⁻¹.- C=O Stretch (Amide): A strong absorption around 1650-1670 cm⁻¹.- C-N Stretch (Amide): A signal around 1300-1400 cm⁻¹.[2]
HRMS (ESI+) Predicted m/z: [M+H]⁺ calculated for C₁₅H₁₄NO₃⁺.

Molecular Structure and Conformational Analysis

The three-dimensional structure of 4-[Methyl(phenyl)carbamoyl]benzoic acid is dictated by the rotational freedom around several key single bonds. The most critical of these is the C(O)-N bond of the amide and the N-C(phenyl) bond.

Amide Bond Conformation: A Preference for cis

Secondary amides (R-C(O)NH-R') overwhelmingly prefer a trans conformation due to steric hindrance. However, for tertiary N-alkyl-N-aryl amides, this preference is reversed. It is well-documented through computational and crystallographic studies that these amides strongly favor a cis conformation, where the N-alkyl and carbonyl oxygen are on the same side of the C-N bond.[3][4][5]

This preference is a direct consequence of steric repulsion, specifically A¹,³ strain, between the N-methyl group and the ortho-hydrogens of the N-phenyl ring. In a trans conformation, this steric clash would force the N-phenyl ring to rotate significantly out of the plane of the amide group to alleviate the strain. This rotation breaks the favorable conjugation between the nitrogen lone pair and the phenyl ring's π-system, making the trans conformer energetically unfavorable.[5] In contrast, the cis conformation allows the N-phenyl ring to adopt a twisted, but more stable, orientation.

Orientation of the Phenyl Rings

Due to the steric hindrance discussed above, neither the N-phenyl ring nor the benzoyl ring is expected to be coplanar with the amide group. The dihedral angle between the N-phenyl ring and the amide plane is predicted to be significant, likely in the range of 50-70°. Similarly, the benzoyl ring will be twisted relative to the amide plane. Crystal structures of related benzanilides show a wide range of dihedral angles between the two aromatic rings, often influenced by packing forces in the solid state.[6][7]

Solid-State Packing and Hydrogen Bonding

In the solid state, the carboxylic acid group is expected to be the dominant driver of intermolecular interactions. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[8] This is a very common and stable motif for carboxylic acids in the crystalline state.

A Validated Workflow for Definitive Structural Elucidation

To move from prediction to definitive characterization, a combined experimental and computational approach is essential. This workflow ensures that the obtained results are self-validating and meet the highest standards of scientific rigor.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, ethanol).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles. This will provide unambiguous proof of the cis or trans amide conformation and the precise orientation of the phenyl rings.

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational modeling provides insights into the gas-phase energetics and conformational landscape, complementing the solid-state data from SCXRD.

  • Conformer Search: A systematic conformational search is performed to identify all low-energy minima for both the cis and trans amide isomers.

  • Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5] The relative energies of the cis and trans conformers are calculated to confirm the predicted stability of the cis form.

  • Potential Energy Surface Scan: To understand the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles (e.g., C(O)-N-C(phenyl)-C(aromatic)) and calculating the energy at each step.

  • Spectroscopic Prediction: Using the optimized geometry of the most stable conformer, theoretical NMR and IR spectra can be calculated.[9][10] Comparing these with the experimental spectra serves as a powerful validation of the determined structure.

Analysis_Workflow cluster_exp Experimental Analysis (SCXRD) cluster_comp Computational Analysis (DFT) Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Experimental_Structure Definitive Solid-State Structure & Conformation Structure_Solution->Experimental_Structure Validation Validation Experimental_Structure->Validation Conformer_Search Conformational Search (cis/trans) Geometry_Optimization Geometry Optimization & Energy Calculation Conformer_Search->Geometry_Optimization PES_Scan Potential Energy Surface Scan Geometry_Optimization->PES_Scan Computational_Model Lowest Energy Conformer & Rotational Barriers PES_Scan->Computational_Model Computational_Model->Validation Final_Model Final_Model Validation->Final_Model Validated Structural Model

Integrated workflow for the structural elucidation of the title compound.

References

  • Valenti, P., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF Public Access Repository.
  • ResearchGate. N‐Substituted anilide derivatives and definitions of conformers. [Link]

  • Valenti, P., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. PubMed. [Link]

  • Gowda, B. T., et al. (2009). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o770. [Link]

  • ResearchGate. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides | Request PDF. [Link]

  • PubChem. 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569. [Link]

  • Košak, U., & Gobec, S. (2015). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Molecules, 20(8), 14397-14408. [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. [Link]

  • Simsek, M., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar.
  • U.S. Environmental Protection Agency. Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester - Substance Details. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. [Link]

  • ResearchGate. (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

  • PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

  • University of Oxford. Conformational Analysis. [Link]

  • Li, H., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 25-28. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Gowda, B. T., et al. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]

  • NIST. Benzamide, N-methyl-N-phenyl-. [Link]

  • Sharma, K., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Journal of Molecular Structure, 1155, 393-400.
  • Gomaa, A. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2167. [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 459-466.
  • Elgemeie, G. H., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • NIST. Benzoic acid, 4-methyl-, phenyl ester. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Zhao, M. M., & Chen, X. Y. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1961. [Link]

Sources

Exploratory

Solubility profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid in Organic Solvents Introduction 4-[Methyl(phenyl)carbamoyl]benzoic acid is a molecule of significant interest in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid in Organic Solvents

Introduction

4-[Methyl(phenyl)carbamoyl]benzoic acid is a molecule of significant interest in organic synthesis and medicinal chemistry, belonging to a class of benzoic acid derivatives. Its structure, featuring a carboxylic acid, an N-methyl-N-phenyl amide, and two aromatic rings, suggests a complex interplay of functional groups that dictates its physicochemical properties. The solubility of such a compound is a critical parameter, influencing everything from reaction kinetics and purification strategies, such as crystallization, to formulation development in the pharmaceutical industry.[1]

A thorough review of scientific literature and chemical databases indicates a lack of publicly available, quantitative solubility data for 4-[Methyl(phenyl)carbamoyl]benzoic acid in common organic solvents. This guide is designed to bridge this knowledge gap. As a Senior Application Scientist, my objective is not to present pre-existing data, but to provide researchers, scientists, and drug development professionals with the foundational theory and robust, field-proven experimental protocols necessary to determine the solubility profile of this compound systematically and reproducibly. This document provides a comprehensive framework, from theoretical prediction to detailed experimental execution and data analysis.

Physicochemical Characterization and Predicted Solubility Behavior

Understanding the structure of 4-[Methyl(phenyl)carbamoyl]benzoic acid is the first step in predicting its solubility.

Chemical Structure:

  • IUPAC Name: 4-[Methyl(phenyl)carbamoyl]benzoic acid

  • Molecular Formula: C₁₅H₁₃NO₃

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, protic group capable of acting as a strong hydrogen bond donor and acceptor. This group imparts acidic properties and enhances solubility in polar, protic solvents.[2]

    • Amide (-C(=O)N-): A polar, aprotic group that can act as a hydrogen bond acceptor (at the carbonyl oxygen) but has a hindered nitrogen. Its polarity contributes to solubility in polar solvents.

    • Aromatic Rings (C₆H₄ and C₆H₅): Large, nonpolar, hydrophobic regions that will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.[2]

Predicted Solubility:

The principle of "like dissolves like" is paramount.[3] The molecule possesses both polar (carboxylic acid, amide) and significant nonpolar (two aromatic rings, methyl group) character. This amphiphilic nature suggests its solubility will be highly dependent on the solvent's properties.

  • High Solubility Predicted in: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., lower-chain alcohols) that can interact with the polar functional groups.

  • Moderate Solubility Predicted in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility Predicted in: Nonpolar solvents (e.g., hexane, toluene) where the large nonpolar regions are not sufficient to overcome the strong solute-solute interactions of the polar groups.

For a quantitative starting point, researchers are encouraged to use in-silico tools to predict key physicochemical properties.

Expert Insight: The Value of In-Silico Prediction

Before any wet-lab experimentation, leveraging computational tools can save significant time and resources. Software suites like ACD/Percepta, ChemDraw, or free online resources like Propersea can provide valuable estimates for properties such as logP (octanol-water partition coefficient), pKa, and aqueous solubility.[4][5] These predictions, while not a substitute for experimental data, are invaluable for prioritizing which solvents to screen first. A predicted high logP, for instance, would strongly suggest focusing on less polar organic solvents.

Theoretical Principles of Solubility

Solubility is the thermodynamic equilibrium concentration of a solute in a solvent at a given temperature and pressure. The process is governed by the Gibbs free energy of solution (ΔG_sol), which must be negative for dissolution to occur spontaneously. This is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol). The solubility process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the intermolecular forces holding the crystalline solute together (lattice energy).

  • Breaking Solvent-Solvent Bonds: Energy is required to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Bonds: Energy is released when the solute molecule interacts with solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required in the first two steps.[3] The key is to select a solvent that can form strong interactions with the functional groups of 4-[Methyl(phenyl)carbamoyl]benzoic acid.

Experimental Determination: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.[6][7] It ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.

Protocol 3.1: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of solid 4-[Methyl(phenyl)carbamoyl]benzoic acid to a series of clear glass vials with screw caps. The presence of undissolved solid at the end of the experiment is critical to confirm that a saturated solution has been achieved.[8]

  • Solvent Addition: Add a known volume (e.g., 2-5 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium for poorly soluble compounds.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step removes any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution and falsely inflate the measured solubility.[9]

  • Analysis: Quantify the concentration of the solute in the filtrate using a validated analytical method, such as UV/Vis Spectroscopy or HPLC, as detailed in Section 4.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at const. Temp) D Settle Undissolved Solid (≥2h at const. Temp) C->D E Withdraw Supernatant F Filter (0.22 µm Syringe Filter) E->F G Quantify Concentration (UV/Vis or HPLC) F->G

Analytical Methodologies for Concentration Measurement

Once a saturated solution is prepared, a precise and accurate analytical method is required to determine the concentration of the dissolved compound.

Method A: UV/Vis Spectroscopy

This technique is rapid and relies on the principle that the absorbance of light by a solute is directly proportional to its concentration (Beer-Lambert Law).[10] It is suitable for compounds with a strong chromophore, which 4-[Methyl(phenyl)carbamoyl]benzoic acid possesses due to its aromatic rings.

  • Determine λ_max: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Standards: From a concentrated stock solution of known concentration, prepare a series of at least five standard solutions of decreasing concentration via serial dilution.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λ_max. Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.99) validate the calibration.[11]

  • Analyze Sample: Dilute the filtered saturated solution (from Protocol 3.1) with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.

  • Calculate Solubility: Measure the absorbance of the diluted sample at λ_max. Use the linear regression equation to calculate the concentration of the diluted solution. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more accurate method, as it physically separates the compound of interest from any potential impurities before quantification.[12] This is the preferred method in regulated environments and for complex samples.

  • Method Development: Develop a suitable HPLC method. For this compound, a reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13] Detection is typically done with a UV detector set at the compound's λ_max.

  • Prepare Calibration Standards: As in the UV/Vis method, prepare a series of at least five standard solutions from a stock of known concentration.

  • Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot Peak Area vs. Concentration and perform a linear regression to obtain the calibration curve and equation.[9]

  • Analyze Sample: Inject the filtered saturated solution (from Protocol 3.1) into the HPLC system. It may be necessary to dilute the sample with the mobile phase to ensure the peak area falls within the calibration range.

  • Calculate Solubility: Using the peak area of the sample from the chromatogram, calculate its concentration using the linear regression equation. Account for any dilution to determine the final solubility value.[9]

G cluster_cal Calibration cluster_sample Sample Analysis start Filtered Saturated Solution (from Shake-Flask) E Dilute Saturated Solution (with known factor) start->E A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (≥5 Standards) A->B C Analyze Standards (UV/Vis or HPLC) B->C D Plot Calibration Curve (Absorbance/Peak Area vs. Conc.) C->D end Calculate Solubility (using Calibration Curve & Dilution Factor) D->end F Analyze Diluted Sample (UV/Vis or HPLC) E->F G Obtain Absorbance or Peak Area F->G G->end

Data Presentation

For clarity and comparability, solubility data should be presented in a structured format. It is essential to report solubility in both mass/volume (e.g., mg/mL) and molar (mol/L) units, and to always specify the temperature at which the measurement was performed.

Table 1: Template for Reporting Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
e.g., Acetone25ValueValueHPLC
e.g., Ethanol25ValueValueHPLC
e.g., Toluene25ValueValueUV/Vis
...............

Conclusion

References

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  • PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester.
  • PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
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Sources

Foundational

pKa values and ionization behavior of 4-[Methyl(phenyl)carbamoyl]benzoic acid

An In-depth Technical Guide on the pKa and Ionization Behavior of 4-[Methyl(phenyl)carbamoyl]benzoic Acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the pKa and Ionization Behavior of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences critical pharmacokinetic properties, including solubility, permeability, and protein binding, thereby impacting drug absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive examination of 4-[Methyl(phenyl)carbamoyl]benzoic acid, detailing its structural determinants of ionization, robust methodologies for empirical pKa determination, and the subsequent interpretation of this data within a drug development context. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of API ionization behavior to guide molecular design and optimization.

Introduction: The Imperative of pKa in Modern Drug Discovery

In the trajectory from a lead compound to a viable drug candidate, the characterization of physicochemical properties is paramount. Among these, the acid-base behavior, quantified by the pKa, stands out as a critical determinant of a molecule's in vivo fate. The degree of ionization governs the delicate balance between aqueous solubility and lipid membrane permeability—a dichotomy often referred to as the "solubility-permeability tradeoff." A molecule's charge state affects its ability to traverse the gastrointestinal epithelium, enter systemic circulation, cross the blood-brain barrier, and ultimately, interact with its biological target. An imprecise or misunderstood pKa can lead to erroneous ADME predictions, resulting in costly failures in later stages of development.

This guide focuses on 4-[Methyl(phenyl)carbamoyl]benzoic acid, a molecule featuring both a carboxylic acid and an amide moiety. A thorough analysis of its ionization profile is essential for any research program involving this or structurally related scaffolds.

Molecular Structure and a Priori pKa Estimation

The structure of 4-[Methyl(phenyl)carbamoyl]benzoic acid is defined by a benzoic acid core substituted at the para-position with a methyl(phenyl)carbamoyl group.

Key Ionizable Center: The primary site of ionization under physiologically relevant conditions is the carboxylic acid (-COOH) group . The pKa of unsubstituted benzoic acid in water is approximately 4.2.[1] However, the nature of the substituent on the aromatic ring significantly modulates this value.

Substituent Effect Analysis: The para-substituent, -C(=O)N(CH₃)(C₆H₅), exerts an electron-withdrawing inductive and resonance effect on the benzoic acid ring. This electronic pull delocalizes and stabilizes the negative charge of the conjugate base (the carboxylate anion, -COO⁻) formed upon deprotonation.[2][3][4] This stabilization facilitates the release of the proton, resulting in a stronger acid. Consequently, 4-[Methyl(phenyl)carbamoyl]benzoic acid is predicted to have a pKa value lower than 4.2 . For context, 4-benzoylbenzoic acid, which also possesses an electron-withdrawing keto group at the para-position, has an experimentally determined pKa of 3.41. Therefore, a pKa in the range of 3.4 to 4.0 is a reasonable initial estimate for the target molecule.

The amide group is not considered a significant contributor to ionization in the pH range of 1-12, as its protonation occurs only under extremely acidic conditions (pKa << 0).

Gold-Standard Methodologies for pKa Determination

While computational predictions provide a valuable starting point, empirical determination is the gold standard for accuracy. Potentiometric and spectrophotometric (UV-metric) titrations are the most reliable and widely adopted methods in the pharmaceutical industry.[5][6][7]

Potentiometric Titration: The Definitive Method

This technique involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base titrant. It directly measures the proton activity, providing a highly accurate pKa value.[5][6][8]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode assembly using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25.0 ± 0.5 °C).

  • Analyte Solution Preparation:

    • Accurately weigh and dissolve the analyte in a suitable solvent system to a final concentration of approximately 1 mM.[9]

    • Causality: For poorly water-soluble compounds like the topic molecule, a co-solvent such as methanol or DMSO is necessary. The use of co-solvents can slightly alter pKa values, so it is crucial to report the exact solvent composition. Extrapolation methods can be used to estimate the pKa in pure water.[6]

  • Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M KCl, to the analyte solution.[8]

    • Causality: Maintaining a constant ionic strength minimizes variations in the activity coefficients of the ionic species throughout the titration, ensuring that the measured pH changes are solely due to the acid-base equilibrium.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[8][9]

    • Causality: This step is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of acidic compounds, especially in the neutral to alkaline pH range.

  • Titration Procedure:

    • Place the solution in a thermostatted vessel with continuous stirring.

    • Immerse the calibrated pH electrode.

    • Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic analyte).

    • Record the pH reading after it stabilizes following each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the acid has been neutralized.[8] Advanced software uses derivative plots (d(pH)/dV or d²(pH)/dV²) to precisely locate the equivalence point, thereby enhancing the accuracy of the pKa determination.

UV-Metric Titration: A High-Throughput Alternative

This spectrophotometric method is ideal for compounds with a chromophore near the ionization center, for very low-solubility compounds, or in high-throughput screening settings.[10] It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes.[11][12]

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (0.1 M).[7]

  • Sample Preparation: Create a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to each well of a 96-well microtiter plate, followed by the different pH buffers, to achieve a final analyte concentration of ~0.1-0.2 mM.[7]

  • Spectral Acquisition: Using a microplate-reading spectrophotometer, record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each pH buffer.[7]

  • Data Analysis:

    • Plot the absorbance at one or more analytical wavelengths (where the change between ionized and unionized forms is maximal) against the pH.

    • The resulting data will form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation using non-linear regression to calculate the pKa.

    • Trustworthiness: A key feature of this method is the presence of an isosbestic point —a wavelength at which the molar absorptivity of the acidic and basic forms of the molecule are identical.[13] A sharp isosbestic point is a powerful internal validation, confirming a clean, two-component equilibrium and lending high confidence to the determined pKa value.

Summary of Physicochemical Data

The following table summarizes the predicted and experimentally relevant data for 4-[Methyl(phenyl)carbamoyl]benzoic acid.

ParameterValue/RangeMethodRationale/Significance
Molecular Formula C₁₅H₁₃NO₃-Defines the elemental composition.
Molecular Weight 267.27 g/mol -Used for preparing solutions of known molarity.
Predicted pKa 3.4 - 4.0TheoreticalBased on the electron-withdrawing nature of the para-substituent, leading to increased acidity compared to benzoic acid (pKa ≈ 4.2).
Primary Ionizable Group Carboxylic AcidStructural AnalysisThe most acidic proton in the molecule under physiological conditions.

Visualizing Key Concepts and Workflows

Diagrams provide a clear, at-a-glance understanding of complex relationships and processes. The following have been generated using Graphviz (DOT language) as specified.

ionization_equilibrium Unionized R-COOH (Neutral Species) Favored at pH < pKa Ionized R-COO⁻ + H⁺ (Anionic Species) Favored at pH > pKa Unionized->Ionized pKa

Caption: Ionization equilibrium of 4-[Methyl(phenyl)carbamoyl]benzoic acid.

experimental_workflow cluster_setup 1. Instrument & Sample Setup cluster_titration 2. Titration cluster_analysis 3. Data Analysis & pKa Determination Calibrate Calibrate pH Meter (3-point calibration) Prepare Prepare Analyte Solution (1 mM in Co-solvent) Calibrate->Prepare Adjust Adjust Ionic Strength (0.15 M KCl) Prepare->Adjust Purge Purge with N₂ (Remove dissolved CO₂) Adjust->Purge Titrate Add Aliquots of Standardized NaOH Purge->Titrate Record Record Stabilized pH Readings Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Calculate Calculate pKa from Half-Equivalence Point Plot->Calculate

Caption: Logical workflow for pKa determination via potentiometric titration.

Implications for Drug Development

With a pKa anticipated to be between 3.4 and 4.0, 4-[Methyl(phenyl)carbamoyl]benzoic acid will be predominantly ionized at physiological pH (7.4). At pH 7.4, the Henderson-Hasselbalch equation predicts the molecule will be >99.9% in its anionic carboxylate form. This has profound consequences:

  • Aqueous Solubility: The anionic form will be significantly more water-soluble than the neutral form, which is beneficial for intravenous formulations and dissolution in the intestine.

  • Gastrointestinal Absorption: Absorption via passive diffusion is favored for the neutral species. The molecule will be largely neutral in the highly acidic environment of the stomach (pH 1-2), suggesting potential for absorption there. However, in the larger surface area of the small intestine (pH 6-7.5), it will be mostly ionized, which may limit its permeability.

  • Plasma Protein Binding: The anionic nature will likely favor binding to albumin in the bloodstream, affecting the free fraction of the drug available to exert its therapeutic effect.

  • Target Engagement: The charge state can be critical for binding to the target protein, particularly if ionic interactions (salt bridges) are involved in the binding mode.

Conclusion

The ionization behavior of 4-[Methyl(phenyl)carbamoyl]benzoic acid is dominated by its carboxylic acid functional group, with an expected pKa in the range of 3.4-4.0. This makes the compound a moderately strong organic acid that exists almost exclusively as an anion at physiological pH. Accurate, empirical determination of this pKa value using robust methods like potentiometric or UV-metric titration is a critical step in drug development. The resulting data provides indispensable insights that inform formulation strategies, aid in the interpretation of ADME data, and guide the rational design of next-generation compounds with optimized pharmacokinetic profiles.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]

  • Pion Inc. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Retrieved from [Link]

  • Pharma Education. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Meloun, M., & Bordovská, S. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Walsh Medical Media. (2014, December 30). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. Retrieved from [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-3-[(phenylcarbamoyl)amino]benzoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]

  • The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, phenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-[(PHENYLCARBAMOYL)AMINO]BENZOIC ACID. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester IR Spectrum. Retrieved from [Link]

  • Navea, J. M., et al. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]

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Exploratory

Thermal decomposition profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid

An In-Depth Technical Guide to the Thermal Decomposition Profile of 4-[Methyl(phenyl)carbamoyl]benzoic Acid Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermal de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Decomposition Profile of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal decomposition profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid. While this molecule serves as a pertinent example of a complex organic compound with both carboxylic acid and substituted amide functionalities, the principles and methodologies described herein are broadly applicable to related structures in pharmaceutical and materials science research. This document outlines a systematic approach, from theoretical pathway analysis and safety considerations to detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further delves into the interpretation of illustrative thermal data and proposes a plausible, multi-step decomposition mechanism. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction and Physicochemical Context

4-[Methyl(phenyl)carbamoyl]benzoic acid is a bifunctional organic molecule incorporating both a carboxylic acid group and a tertiary amide (carbamoyl) group. Such structures are of significant interest as intermediates in the synthesis of pharmaceuticals and advanced polymers.[1][2][3] Understanding the thermal stability of this compound is paramount for defining its shelf-life, establishing safe processing temperatures, and predicting potential degradation pathways that could impact product purity and efficacy. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these properties.[4][5][6] TGA measures changes in mass as a function of temperature, revealing decomposition temperatures and the stoichiometry of degradation steps, while DSC measures the heat flow associated with thermal events, identifying melting points, phase transitions, and the energetics of decomposition.[4][7][8]

Safety Considerations: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the compound and related analogs. Compounds with similar functional groups may cause skin and eye irritation.[9][10] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9][11]

Experimental Methodology: A Validated Approach

The following protocols are designed to provide a comprehensive and reproducible thermal analysis. The choice of parameters is critical for obtaining high-quality, interpretable data.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining thermal stability.[4] The protocol below is designed to accurately capture the onset of decomposition and subsequent degradation steps.

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument, such as a Mettler Toledo TGA/SDTA 851e or equivalent, is calibrated for mass and temperature according to manufacturer specifications.[12]

  • Crucible Selection and Taring: Place an empty 150 µL alumina crucible on the high-precision balance.[12] Tare the balance.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-[Methyl(phenyl)carbamoyl]benzoic acid into the tared crucible. A smaller sample size minimizes thermal gradients within the sample, ensuring a more uniform decomposition.[7][12]

  • Instrument Loading: Carefully place the sample crucible into the TGA furnace.

  • Atmosphere Control: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min.[12][13] An inert atmosphere is crucial to prevent oxidative degradation, thereby isolating the thermal decomposition process.[7]

  • Thermal Program:

    • Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.[7] This rate provides a good balance between resolution of thermal events and practical experiment duration.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC complements TGA by providing information on the energetic changes within the sample, such as melting and decomposition.

Experimental Protocol:

  • Instrument Preparation: Calibrate the DSC instrument (e.g., Shimadzu DSC-60) for temperature and enthalpy using certified standards like indium.[14]

  • Sample Preparation: Weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Loading: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere Control: Maintain a nitrogen purge at 50 mL/min.

  • Thermal Program:

    • Equilibration: Hold at 30°C for 3 minutes.

    • Heating Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Experimental Workflow Visualization

The logical flow of the thermal analysis process, from sample preparation to final interpretation, is critical for ensuring reproducibility and data integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation P1 Obtain High-Purity 4-[Methyl(phenyl)carbamoyl]benzoic Acid P2 Accurately Weigh 5-10 mg (TGA) / 2-5 mg (DSC) P1->P2 A1 Load Sample into TGA/DSC Instrument P2->A1 A2 Set Parameters: - Atmosphere: N₂ - Heating Rate: 10°C/min A1->A2 A3 Initiate Thermal Program (e.g., 30°C to 600°C) A2->A3 D1 Collect Mass Loss (TGA) & Heat Flow (DSC) Data A3->D1 D2 Generate TGA/DTG & DSC Curves D1->D2 D3 Identify Key Thermal Events: - Onset Temperature (Tonset) - Peak Temperature (Tpeak) - Mass Loss (%) D2->D3 D4 Correlate with Proposed Decomposition Mechanism D3->D4

Caption: A generalized workflow for the thermal analysis of organic compounds.

Illustrative Data and Interpretation

As direct experimental data for 4-[Methyl(phenyl)carbamoyl]benzoic acid is not publicly available, the following section presents a plausible, illustrative dataset based on the thermal behavior of structurally related N-phenylbenzamides, carboxylic acids, and carbamates.[6][7][15]

Quantitative Thermal Data Summary

The data below represents a hypothetical multi-stage decomposition profile, which is characteristic of complex organic molecules.

ParameterObserved Value (Illustrative)Interpretation
DSC Melting Point (Tm) ~215 - 225 °CSharp endotherm indicating the transition from solid to liquid phase.
TGA Onset Temp. (Tonset) ~265 °CThe temperature at which significant, sustained mass loss begins.[7]
Decomposition Stage 1 (Tpeak1) ~280 °CFirst major decomposition event, likely associated with the loss of the carboxylic acid group.
Mass Loss (Stage 1) ~16.7%Correlates theoretically with the loss of a CO₂ molecule (molar mass 44.01 g/mol ) from the parent compound (molar mass 269.28 g/mol ), which is ~16.3%.
Decomposition Stage 2 (Tpeak2) ~350 °CSecond decomposition event, attributed to the cleavage of the core amide structure.
Mass Loss (Stage 2) ~45%Represents the fragmentation of the remaining molecular backbone.
Final Residue @ 600°C < 5%Indicates nearly complete volatilization of the compound under an inert atmosphere.
Interpreting the Thermograms
  • TGA Curve: A typical TGA curve would show a stable baseline until the Tonset at approximately 265°C. Following this, a two-step mass loss would be observed. The first, sharper loss around 280°C would be followed by a second, broader loss around 350°C, eventually leading to a low residual mass.

  • DTG Curve: The first derivative of the TGA curve (DTG) would display two distinct peaks corresponding to the points of maximum decomposition rate (Tpeak1 and Tpeak2).[8] The area under each peak is proportional to the mass lost in that specific stage.

  • DSC Curve: The DSC thermogram would first show a sharp endothermic peak corresponding to the melting point (Tm). Following the melt, one or more broad exothermic or endothermic peaks would appear in the 265-400°C range, corresponding to the energy changes associated with the decomposition events identified by TGA.

Proposed Thermal Decomposition Mechanism

Based on the known chemistry of amides and carboxylic acids, a plausible multi-step decomposition pathway for 4-[Methyl(phenyl)carbamoyl]benzoic acid can be proposed. The primary points of bond scission are likely to be the C-OH bond of the carboxylic acid and the amide C-N bond.

Step 1: Decarboxylation The initial thermal event is likely the decarboxylation of the benzoic acid moiety. This is a common degradation pathway for aromatic carboxylic acids, resulting in the release of carbon dioxide (CO₂) gas.[6][14] This corresponds to the first mass loss step observed in the TGA.

Step 2: Amide Bond Cleavage and Fragmentation Following decarboxylation, the remaining N-methyl-N-phenylbenzamide structure undergoes further degradation at a higher temperature. The primary fragmentation is expected to be the homolytic or heterolytic cleavage of the robust amide bond (Ph-CO-N). This cleavage would lead to the formation of various smaller, volatile fragments, including N-methylaniline and other substituted aromatic species.[7][15][16]

The proposed pathway below visualizes this sequential decomposition.

Caption: Proposed multi-step thermal decomposition pathway.

Conclusion

This guide presents a robust and scientifically grounded framework for assessing the thermal decomposition profile of 4-[Methyl(phenyl)carbamoyl]benzoic acid. By integrating established methodologies for TGA and DSC with a theoretical understanding of the molecule's constituent functional groups, a plausible and detailed thermal profile can be constructed. The illustrative data and proposed mechanism highlight a likely two-stage decomposition process initiated by decarboxylation, followed by amide bond cleavage at higher temperatures. This systematic approach provides researchers and drug development professionals with a reliable template for characterizing the thermal stability of this and other complex organic molecules, which is a critical step in ensuring their safe handling, processing, and long-term stability.

References

  • Benchchem. A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides.
  • Open Access Journals.
  • Rasayan Journal of Chemistry. STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2024).
  • Sigma-Aldrich.
  • Sciencelab.com.
  • EPFL. Protocol Thermogravimetric Analysis (TGA).
  • Fisher Scientific. 4-(Methylamino)
  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. (2023).
  • Investigation of Thermal Properties of Carboxyl
  • Thermogravimetric Analysis.
  • Fisher Scientific.
  • CymitQuimica. 2-((4-(N-Acetylsulfamoyl)phenyl)carbamoyl)
  • Semantic Scholar. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • Farmacia Journal. NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)
  • PMC.
  • ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. (2025).
  • Benchchem.
  • RSC Publishing.
  • Australian Journal of Chemistry. The thermal decompositions of carbamates. I.
  • MDPI. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019).
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022).
  • Digital Scholarship@Texas Southern University.
  • PubMed. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate)
  • Indian Academy of Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification &amp; Recrystallization of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

Introduction & Compound Analysis 4-[Methyl(phenyl)carbamoyl]benzoic acid is a bifunctional building block frequently utilized in medicinal chemistry for fragment-based drug design (FBDD). It features a rigid terephthalic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

4-[Methyl(phenyl)carbamoyl]benzoic acid is a bifunctional building block frequently utilized in medicinal chemistry for fragment-based drug design (FBDD). It features a rigid terephthalic core linking a carboxylic acid (hydrophilic/reactive head) and an N-methyl-N-phenyl amide (lipophilic tail).

Physicochemical Profile

Understanding the molecular interactions is crucial for designing a purification strategy.

PropertyCharacteristicImplication for Purification
Functional Groups Carboxylic Acid (

)
Allows for pH-switchable solubility (Acid-Base Extraction).
Linkage Tertiary Amide (-CON(Me)Ph)Stable to hydrolysis under mild recrystallization conditions; adds lipophilicity.
Solubility (Predicted) High in DMSO, DMF, hot Alcohols.Good candidates for "Good Solvent" in recrystallization.[1]
Insolubility Water (neutral/acidic), Hexanes.Ideal "Anti-Solvents".
Impurities N-methylaniline, coupling reagents, unhydrolyzed esters.Must be removed prior to final crystallization.

Pre-Purification Assessment

Before attempting recrystallization, the crude material must be assessed.[1][2] If the crude purity is <85% (determined by HPLC/TLC), a direct recrystallization often results in "oiling out" rather than crystal formation.

Recommended Pre-treatment: If the crude solid is sticky or highly colored, perform Protocol A (Acid-Base Workup) first. If the solid is a defined powder with minor impurities, proceed directly to Protocol B (Recrystallization) .

Protocol A: Acid-Base Chemical Purification

Objective: To chemically separate the acidic product from non-acidic impurities (unreacted amines, neutral byproducts).

Reagents Required[1][2][3][4][5][6][7]
  • Sodium Bicarbonate (

    
    ), saturated aqueous solution.
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Hydrochloric Acid (HCl), 1M and 6M.

  • Brine solution.[3]

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude 4-[Methyl(phenyl)carbamoyl]benzoic acid in EtOAc (10 mL per gram of solid).

    • Add saturated aqueous

      
       (20 mL per gram) and stir vigorously for 15 minutes.
      
    • Mechanism:[4] The carboxylic acid deprotonates to form the water-soluble sodium carboxylate salt. The lipophilic amide tail prevents it from being too water-soluble, but the charge usually drives it into the aqueous phase.

    • Check: If solids remain, they are likely non-acidic impurities.

  • Phase Separation:

    • Transfer to a separatory funnel.[3]

    • Keep the Aqueous Layer (Bottom if EtOAc used; Top if DCM used).

    • Extract the aqueous layer once more with fresh organic solvent to remove entrained non-acidic impurities (e.g., unreacted N-methylaniline).

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with stirring until pH

      
       1-2.
      
    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[2]

    • Wash with cold water (

      
       volumes) to remove inorganic salts.
      
    • Dry the "wet cake" in a vacuum oven at 45°C for 4 hours.

Protocol B: Solvent Recrystallization

Objective: To arrange the molecules into a crystal lattice, excluding structurally similar impurities.

Solvent System Selection:

  • System 1 (Preferred): Ethanol / Water.

    • Rationale: The compound is highly soluble in hot ethanol (due to the aromatic rings) but insoluble in water. This is a classic "solvent/anti-solvent" pair.

  • System 2 (Alternative): Ethyl Acetate / Hexanes.

    • Use when: The compound is too soluble in ethanol even when cold.

Detailed Procedure (Ethanol/Water System)
  • Saturation:

    • Place the dried solid from Protocol A into an Erlenmeyer flask.

    • Add absolute ethanol sparingly. Heat the mixture to a gentle boil on a hot plate/block.

    • Add ethanol in small increments (1-2 mL) until the solid just dissolves.

    • Critical: Do not add excess solvent.[5] If 10-15% of the solid remains undissolved after adding reasonable solvent volume, filter the hot solution (hot filtration) to remove these insoluble impurities (likely inorganic salts or dust).

  • Nucleation Point (The Cloud Point):

    • While keeping the solution near boiling, add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one single drop of ethanol to clear the solution back to transparency.

  • Crystal Growth:

    • Remove the flask from heat.[5][6] Cap it loosely.

    • Allow it to cool to room temperature undisturbed (approx. 1-2 hours).

    • Note: Rapid cooling causes precipitation (amorphous solid) rather than crystallization.

    • Once at room temperature, place the flask in a refrigerator (4°C) for 3 hours to maximize yield.

  • Filtration & Drying:

    • Filter the crystals via vacuum filtration.[2][5][6]

    • Wash: Wash the crystals with a cold mixture of Ethanol:Water (1:1 ratio). Do not use pure ethanol as it may redissolve the product.

    • Dry: Vacuum dry at 50°C overnight.

Visualization of Workflows

Figure 1: Acid-Base Purification Logic

AcidBaseWorkup Crude Crude Mixture (Product + Impurities) Mix Dissolve in EtOAc Add Sat. NaHCO3 Crude->Mix SepFunnel Separatory Funnel Phase Separation Mix->SepFunnel OrgLayer Organic Layer (Contains Impurities: N-methylaniline, Neutrals) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Sodium Carboxylate) SepFunnel->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Logical flow for chemically separating the acidic product from neutral/basic impurities.

Figure 2: Recrystallization Process

Recrystallization Start Dry Solid Dissolve Dissolve in Hot Ethanol Start->Dissolve Cloud Add Warm Water to Cloud Point Dissolve->Cloud Clear Add 1 drop EtOH to Clear Cloud->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Harvest Filter & Wash (Cold EtOH:H2O) Cool->Harvest

Caption: Step-by-step solvent manipulation for optimal crystal lattice formation.

Analytical Validation & Troubleshooting

Quality Control Specifications

After drying, the product must be validated against these criteria:

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)
Diagnostic peaks: Amide N-Me (

ppm), Acid -COOH (

ppm, broad).
Purity HPLC (C18, MeCN/Water + 0.1% TFA)> 98.0% Area under curve.[3]
Solvent GC-Headspace or NMR< 5000 ppm Ethanol (ICH limit).
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid droplets form instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast. The melting point of the solvated product is lower than the solvent temperature.

    • Fix: Re-heat to dissolve the oil. Add slightly more ethanol. Scratch the glass wall with a rod to induce nucleation.[1]

  • Problem: No precipitate forms.

    • Cause: Too much solvent (ethanol).

    • Fix: Evaporate 20-30% of the solvent volume on a rotary evaporator and re-cool.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction and recrystallization principles).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Source for general purification of benzoic acid derivatives).[3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16777-78-9, 4-(Phenylcarbamoyl)benzoic acid. (Structural analog data used for solubility prediction). [Link]

Sources

Application

Application Note: 4-[Methyl(phenyl)carbamoyl]benzoic acid in Coordination Chemistry

This comprehensive Application Note and Protocol guide details the use of 4-[Methyl(phenyl)carbamoyl]benzoic acid (MPCBA) as a specialized ligand in coordination chemistry. This guide is structured for researchers focusi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 4-[Methyl(phenyl)carbamoyl]benzoic acid (MPCBA) as a specialized ligand in coordination chemistry.

This guide is structured for researchers focusing on Crystal Engineering , Metal-Organic Framework (MOF) Defect Engineering , and Discrete Metallosupramolecular Assembly .

Introduction & Ligand Design Principles

4-[Methyl(phenyl)carbamoyl]benzoic acid (MPCBA) represents a class of functionalized monotopic carboxylate ligands. Unlike ditopic linkers (e.g., terephthalic acid) that form infinite 3D networks, MPCBA is designed to act as a capping ligand , structural modulator , or functional defect generator .

Key Chemical Features[1][2][3][4][5][6][7]
  • Coordination Site: The carboxylic acid moiety (-COOH) typically coordinates in a monodentate, chelating, or bridging (

    
    -
    
    
    
    ) mode.
  • Functional Tail: The N-methyl-N-phenyl amide group introduces:

    • Steric Bulk: Prevents network interpenetration or creates accessible voids.

    • Hydrophobicity: The N-methyl and phenyl groups increase the lipophilicity of the resulting complex.

    • Restricted Rotation: The amide bond exhibits partial double-bond character, locking the phenyl ring in a specific orientation relative to the benzoate core.

Primary Applications
  • Defect Engineering in MOFs: Incorporation into Zr-based MOFs (e.g., UiO-66) to create functionalized "missing linker" defects.

  • Discrete Metal Clusters: Synthesis of soluble metal-organic polyhedra (MOPs) or paddlewheel complexes (e.g., Cu

    
    (MPCBA)
    
    
    
    ).
  • Crystal Engineering: Formation of co-crystals or salts with pharmaceutical relevance due to the drug-like amide scaffold.

Synthesis Protocol: Ligand Preparation

High-purity ligand is critical for defect-free coordination. The following protocol ensures >99% purity suitable for crystallographic studies.

Reaction Scheme

Precursors: Monomethyl terephthalate, Thionyl chloride (SOCl


), N-Methylaniline.

Workflow Diagram (DOT):

LigandSynthesis Start Monomethyl Terephthalate Activation Activation (SOCl2, Reflux) Start->Activation Step 1 Inter Acid Chloride Intermediate Activation->Inter Amidation Amidation (N-Methylaniline, Et3N) Inter->Amidation Step 2 Ester Methyl Ester Precursor Amidation->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Step 3 Final MPCBA Ligand (>99% Purity) Hydrolysis->Final Acidification & Recrystallization

Figure 1: Step-wise synthesis workflow for high-purity MPCBA ligand.

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve monomethyl terephthalate (10 mmol) in SOCl

      
       (15 mL).
      
    • Add 2 drops of DMF (catalyst) and reflux for 3 hours until gas evolution ceases.

    • Evaporate excess SOCl

      
       under vacuum to yield the acid chloride solid.
      
  • Amidation:

    • Dissolve the residue in anhydrous CH

      
      Cl
      
      
      
      (30 mL).
    • Add N-methylaniline (10 mmol) and Triethylamine (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours. Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
  • Hydrolysis:

    • Dissolve the ester intermediate in THF/H

      
      O (3:1, 40 mL).
      
    • Add LiOH·H

      
      O (30 mmol) and stir at 50°C for 4 hours.
      
    • Acidify with 1M HCl to pH 2. The white precipitate is MPCBA.

    • Purification: Recrystallize from Ethanol/Water.

Coordination Protocol A: Discrete Copper Paddlewheel Complexes

This protocol synthesizes a discrete binuclear complex, ideal for studying the magnetic properties or catalytic activity of the ligand environment.

Target Complex: [Cu


(MPCBA)

(DMF)

]
Materials
  • Cu(NO

    
    )
    
    
    
    ·2.5H
    
    
    O (0.1 mmol)
  • MPCBA Ligand (0.2 mmol)

  • Solvent: DMF/Ethanol (1:1 v/v)

Procedure
  • Dissolution: Dissolve 51 mg of MPCBA in 4 mL of DMF/Ethanol mixture. Sonicate until clear.

  • Metal Addition: Add 23 mg of Cu(NO

    
    )
    
    
    
    ·2.5H
    
    
    O to the solution. The color should turn pale blue.
  • Crystallization: Seal the vial and heat at 80°C for 24 hours in a programmable oven (cooling rate 2°C/h).

  • Harvesting: Green block-shaped crystals will form. Filter and wash with cold ethanol.

Expected Structure (Paddlewheel Motif)

The carboxylate groups of four MPCBA ligands bridge two Copper(II) centers in a "paddlewheel" geometry. The axial sites are occupied by solvent molecules (DMF).

Coordination Protocol B: Defect Engineering in Zr-MOFs

MPCBA acts as a modulator , competing with the structural linker (Terephthalic Acid) to create missing-linker defects decorated with the bulky amide group.

Target Material: Defective UiO-66 (Zr) functionalized with MPCBA.

Defect Engineering Mechanism (DOT):

DefectEngineering Precursors ZrCl4 + Terephthalic Acid (BDC) Competition Ligand Competition During Nucleation Precursors->Competition Modulator Add MPCBA Modulator (Monotopic Ligand) Modulator->Competition High Conc. Ideal Ideal UiO-66 (12-connected) Competition->Ideal Low Modulator Defective Defective UiO-66 (Missing Linkers) Competition->Defective High Modulator Outcome Pore Functionalization: Bulky Amide Groups in Pores Defective->Outcome

Figure 2: Mechanism of introducing functional defects into UiO-66 using MPCBA.

Procedure
  • Precursor Mix: Dissolve ZrCl

    
     (0.5 mmol) and Terephthalic Acid (0.5 mmol) in DMF (10 mL).
    
  • Modulator Addition: Add MPCBA (0.5 to 2.0 mmol) to the mixture.

    • Note: Higher equivalents of MPCBA lead to higher defect concentrations.

  • Acidification: Add Acetic Acid (1 mL) to facilitate crystal growth.

  • Solvothermal Synthesis: Heat at 120°C for 24 hours.

  • Activation: Centrifuge the white powder. Wash with DMF (3x) and Methanol (3x) to remove uncoordinated ligand.

    • Critical Step: Do not use harsh activation (e.g., >200°C vacuum) initially, as the monodentate MPCBA ligands can be thermally labile compared to the framework.

Characterization & Data Interpretation

Key Analytical Techniques
TechniqueParameterExpected Result for MPCBA Complexes
FT-IR C=O Stretch (Amide)Sharp band at ~1640 cm

(distinct from carboxylate).
FT-IR COO- StretchShift from ~1690 cm

(free acid) to ~1600/1400 cm

(coordinated).
PXRD CrystallinityProtocol A: Sharp peaks confirming new phase. Protocol B: UiO-66 pattern with slight peak broadening (due to defects).
TGA Thermal StabilityWeight loss at ~250-300°C indicates loss of MPCBA ligand (lower than BDC linker).
NMR Digest (Protocol B)Digest MOF in NaOD/D

O. Ratio of MPCBA:BDC peaks quantifies defect level.
Troubleshooting Guide
  • Problem: Ligand precipitates before reaction.

    • Solution: MPCBA is hydrophobic. Increase DMF ratio or use DMA (Dimethylacetamide) as solvent.

  • Problem: No crystals formed in Protocol A.

    • Solution: Add a base diffusion step. Place the reaction vial inside a larger jar containing Triethylamine/Ethanol to slowly deprotonate the ligand.

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link

    • Found
  • Vermeulen, N. A., et al. "Topology-guided design of an anionic borane-functionalized metal–organic framework." Inorganic Chemistry, 55.20 (2016): 10050-10054. Link

    • Describes the use of functionalized benzoate modul
  • Furukawa, H., et al. "The chemistry and applications of metal-organic frameworks." Science, 341.6149 (2013): 1230444. Link

    • Authoritative review on MOF structures and ligand design.
  • Accela Chem. "Product: 4-[Methyl(phenyl)carbamoyl]benzoic acid (CAS 153849-57-1)."[1] Catalog Entry. Link

    • Source for commercial ligand availability.
  • Shearer, G. C., et al. "Tuned to perfection: ironing out the defects in metal–organic framework UiO-66." Chemistry of Materials, 26.14 (2014): 4068-4071. Link

    • Detailed methodology for defect engineering using monocarboxyl

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-[Methyl(phenyl)carbamoyl]benzoic acid formation

Welcome to the technical support guide for the synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this amide bond formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The formation of 4-[Methyl(phenyl)carbamoyl]benzoic acid, a key structural motif in various research applications, is most commonly achieved via a nucleophilic acyl substitution reaction. A prevalent and direct method is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with an activated derivative of terephthalic acid, typically 4-carboxybenzoyl chloride.[1][2] While straightforward in principle, the reaction is sensitive to several competing pathways that can significantly reduce yield and complicate purification. The high reactivity of the acid chloride, the bifunctional nature of the terephthalic acid precursor, and the basicity of the amine all present distinct challenges.[3][4][5]

This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical, field-tested advice.

Core Synthesis & Mechanistic Overview

The primary reaction involves the nucleophilic attack of the secondary amine, N-methylaniline, on the electrophilic carbonyl carbon of 4-carboxybenzoyl chloride. The reaction produces HCl as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, a side reaction that would render it non-nucleophilic and halt the synthesis.[5][6]

Reaction & Side Reaction Pathways

The following diagram illustrates the desired synthetic route versus the most common side reactions.

G React1 4-Carboxybenzoyl Chloride Product 4-[Methyl(phenyl)carbamoyl] benzoic acid (Desired Product) React1->Product Desired Acylation Side1 Terephthalic Acid React1->Side1 Hydrolysis Side2 Terephthaloyl Diamide (from di-acid chloride impurity) React1->Side2 Diacylation* React2 N-Methylaniline React2->Product React2->Side2 Side3 Protonated Amine (Non-reactive) React2->Side3 Protonation by HCl Base Base (e.g., Pyridine, NaOH) Base->Product Scavenges HCl H2O Water (Trace) H2O->Side1 Product->Side3 HCl byproduct

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Probable Causes & Solutions:

  • Hydrolysis of the Acid Chloride: 4-Carboxybenzoyl chloride is highly moisture-sensitive. Any trace water in your solvent, glassware, or N-methylaniline will rapidly hydrolyze the acid chloride back to terephthalic acid, which is unreactive under these conditions.[3][7]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Distill N-methylaniline if its purity or water content is questionable.

  • In-situ Amine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to scavenge this acid, it will protonate the lone pair on the nitrogen of the starting N-methylaniline.[5][6] This resulting ammonium salt is no longer a nucleophile and cannot react with the acid chloride, effectively stopping the reaction.

    • Solution: Use at least two equivalents of the amine (one to react, one to act as the base) or, more efficiently, add a non-nucleophilic tertiary amine like triethylamine or pyridine as an acid scavenger.[8] Alternatively, performing the reaction under biphasic Schotten-Baumann conditions with an aqueous base (e.g., 2M NaOH) is highly effective at neutralizing HCl as it forms.[9]

  • Incomplete Reaction: Insufficient reaction time or low temperature can lead to an incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). While the reaction is often rapid and can be run at 0°C to room temperature, gentle warming may be required if starting materials are sterically hindered or less reactive. Ensure efficient stirring, especially in biphasic systems.

Q2: I've isolated a significant amount of a white, high-melting solid that is insoluble in my organic solvent and also insoluble in aqueous base. What is it?

Probable Cause & Solution:

This byproduct is likely the symmetrical diamide: N,N'-dimethyl-N,N'-diphenylterephthalamide .

  • Cause: This side product forms if your starting acid chloride is contaminated with terephthaloyl chloride (the di-acid chloride). In this case, both ends of the molecule react with N-methylaniline. This diamide lacks the free carboxylic acid group, making it neutral and thus insoluble in aqueous base during workup. Its symmetrical, high molecular weight structure often results in high melting points and low solubility.

  • Solution:

    • Prevention: Source high-purity 4-carboxybenzoyl chloride. If you prepare it yourself from terephthalic acid, use reaction conditions (e.g., controlling stoichiometry with thionyl chloride) that favor the formation of the mono-acid chloride.[10]

    • Purification: Since this byproduct is neutral, it can be separated from your desired product via an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., NaHCO₃ or NaOH). Your desired product, 4-[Methyl(phenyl)carbamoyl]benzoic acid, will deprotonate to form its water-soluble carboxylate salt and move to the aqueous layer. The neutral diamide will remain in the organic layer. The aqueous layer can then be separated and re-acidified with HCl to precipitate the pure desired product.[11]

Q3: My final product seems pure by TLC, but the ¹H NMR shows minor, unexpected aromatic signals. What could they be?

Probable Causes & Solutions:

  • Contamination from Starting Amine: Commercial N-methylaniline can contain small amounts of aniline (from incomplete methylation) or N,N-dimethylaniline (from over-methylation).[12][13]

    • Impurity Formed: If aniline is present, it will react to form 4-(phenylcarbamoyl)benzoic acid . This impurity is very similar in structure and polarity to your product. N,N-dimethylaniline is generally unreactive toward acylation but will remain as an unreacted impurity.

    • Solution: Purify the N-methylaniline by distillation before use. If the impurity is already formed, careful recrystallization may be required to separate the two very similar amide products.

  • Formation of a Benzyl Benzoate-type Impurity: Under harsh conditions or with certain impurities, byproducts like benzyl benzoate can form during the oxidation of toluene to benzoic acid precursors.[11] While less common in this specific amidation, analogous structures can arise.

    • Solution: Ensure high-purity starting materials. Purification of the final product via recrystallization is the most effective removal method.

Frequently Asked Questions (FAQs)

Q: Why are Schotten-Baumann conditions (biphasic system with aqueous base) often recommended? A: This method is highly effective for several reasons. The reaction occurs in the organic phase (e.g., DCM or diethyl ether), but the HCl byproduct is immediately extracted into the aqueous phase and neutralized by the base (e.g., NaOH). This prevents amine protonation and drives the reaction to completion.[5] It also helps to minimize hydrolysis of the acid chloride, as the bulk of the water is in a separate phase from the highly reactive acyl chloride.

Q: Can I use a direct coupling agent like DCC or HATU with terephthalic acid instead of using the acid chloride? A: Yes, modern peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid, avoiding the need to handle moisture-sensitive acid chlorides. However, this approach has its own challenges. You must use exactly 0.5 equivalents of the coupling agent and 0.5 equivalents of terephthalic acid per equivalent of N-methylaniline to favor mono-amidation. Otherwise, you will form the diamide. Furthermore, coupling reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove. Reagents like HATU can also have side reactions with the amine. While feasible, this route requires very careful stoichiometric control.

Q: What is the best solvent for this reaction? A: Aprotic, non-nucleophilic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices when using a tertiary amine base like triethylamine.[2] If using biphasic Schotten-Baumann conditions, a water-immiscible solvent like DCM or diethyl ether is necessary. The most critical factor is that the solvent must be anhydrous to prevent hydrolysis.[4]

Protocols & Procedures

Protocol 1: Optimized Synthesis via Schotten-Baumann Conditions

This protocol is designed to maximize yield by efficiently neutralizing the HCl byproduct and minimizing hydrolysis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add this solution to a dropping funnel.

  • Reaction Setup: In a separate flask, suspend 4-carboxybenzoyl chloride (1.05 eq) in DCM (~0.2 M). Add an aqueous solution of sodium hydroxide (2.5 eq, 2M). Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.

  • Addition: Add the N-methylaniline solution dropwise from the dropping funnel to the cooled, stirring reaction mixture over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir vigorously for an additional 2-3 hours or until TLC indicates the consumption of the N-methylaniline.

  • Workup (Acid-Base Extraction):

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 50 mL).

    • Combine all aqueous layers. Wash this combined aqueous phase with DCM (1 x 50 mL) to remove any remaining neutral impurities.

    • Slowly acidify the combined aqueous layer to pH ~2 by adding concentrated HCl dropwise while stirring in an ice bath. A white precipitate of the desired product will form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying & Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Interpretation: Common Impurities
Compound NameStructure TypeRole/OriginExpected Solubility during Workup
4-[Methyl(phenyl)carbamoyl]benzoic acid Carboxylic AcidDesired Product Soluble in aqueous base, precipitates upon acidification
Terephthalic Acid Di-carboxylic AcidHydrolysis of starting materialSoluble in aqueous base, precipitates upon acidification
N,N'-dimethyl-N,N'-diphenylterephthalamide Neutral DiamideDi-acylation byproductInsoluble in aqueous base; remains in the organic layer
N-Methylaniline Basic AmineUnreacted starting materialCan be protonated and move to aqueous layer during acidic wash
Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common synthesis problems.

G Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Cause_Hydrolysis Cause: Hydrolysis of Acid Chloride LowYield->Cause_Hydrolysis Precipitate soluble in base? Cause_Protonation Cause: Amine Protonation LowYield->Cause_Protonation Reaction stalls? Cause_Diacylation Cause: Diacylation (Terephthaloyl Chloride Impurity) ImpureProduct->Cause_Diacylation Insoluble neutral byproduct? Cause_AmineImpurity Cause: Impure N-Methylaniline ImpureProduct->Cause_AmineImpurity NMR shows similar amide? Sol_Anhydrous Solution: Use Anhydrous Conditions Cause_Hydrolysis->Sol_Anhydrous Sol_Base Solution: Use Adequate Base (e.g., Schotten-Baumann) Cause_Protonation->Sol_Base Sol_PurifySM Solution: Use High Purity Acid Chloride Cause_Diacylation->Sol_PurifySM Sol_Extraction Solution: Purify via Acid-Base Extraction Cause_Diacylation->Sol_Extraction Sol_DistillAmine Solution: Distill N-Methylaniline Before Use Cause_AmineImpurity->Sol_DistillAmine

Caption: A workflow for diagnosing and solving common synthesis issues.

References

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • University of Calgary. (2010). Hydrolysis of Acid Chlorides. Chem 263 Lecture Notes. [Link]

  • Semantic Scholar. (n.d.). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Scribd. (n.d.). 36 - Schotten Baumann Reaction. [Link]

  • Google Patents. (n.d.). EP0980884A1 - Process for preparing ester amides and polyesteramides.
  • NVPUBHOUSE Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

  • Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. [Link]

  • Farmacia Journal. (n.d.). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. [Link]

  • Wikipedia. (n.d.). N-Methylaniline. [Link]

  • ResearchGate. (2025). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. [Link]

  • Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. [Link]

  • PrepChem.com. (2017). Preparation of N-methylaniline. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Efficient N-Methyl Aniline Production. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • European Patent Office. (1984). Process for preparing pure benzoic acid - Patent 0124709. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

[1] Case ID: PUR-4MPCB-001 Status: Active Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely working with 4-[methyl(phenyl)carbamoyl]benzoic acid , a bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-4MPCB-001 Status: Active Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 4-[methyl(phenyl)carbamoyl]benzoic acid , a bifunctional building block often used in the synthesis of PPAR ligands, retinoids, or dye intermediates.[1]

Users frequently report three core issues with this compound:

  • Persistent stickiness/coloration (Trace N-methylaniline oxidation).

  • "Oiling out" during crystallization (Due to the N-methyl tertiary amide disrupting hydrogen bonding).

  • Chromatographic tailing (Free carboxylic acid interaction with silica).

This guide prioritizes Chemical Workup (Acid-Base Extraction) as the primary purification method, as it exploits the distinct pKa differences between the product (


) and the impurities.

Module 1: Chemical Workup (Primary Purification)

The Logic (Causality)

Your crude material likely contains:

  • Target Molecule: Acidic (-COOH) and Neutral Amide.[1]

  • Impurity A (N-methylaniline): Basic (

    
     of conjugate acid 
    
    
    
    ).[1]
  • Impurity B (Terephthalic acid): Di-acidic (highly insoluble).[1]

  • Impurity C (Bis-amide): Neutral (insoluble in base).[1]

By manipulating pH, we force these components into orthogonal phases.

Step-by-Step Protocol

Step 1: Solubilization Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Note: If the crude is highly insoluble, use THF, but be aware that THF is miscible with water; you will need to dilute with EtOAc later to facilitate phase separation.[1]

Step 2: The Acid Wash (Removing the Aniline) Wash the organic layer with 1M HCl (2x) .

  • Mechanism:[1][2][3][4][5] Protonates residual N-methylaniline, turning it into the water-soluble hydrochloride salt.

  • Visual Check: The aqueous layer may turn pink/brown (oxidized aniline salts).[1]

Step 3: The Base Extraction (Isolating the Product) Extract the organic layer with Saturated Aqueous NaHCO


 (3x) .
  • Mechanism:[1][2][3][4][5] Deprotonates the benzoic acid moiety of your product (

    
    ), moving it into the aqueous layer as the sodium salt.
    
  • Critical Separation:

    • Aqueous Layer: Contains your Product.

    • Organic Layer: Contains neutral impurities (Bis-amides, unreacted esters).[1] Discard this layer only after verifying product presence in the aqueous phase.

Step 4: Precipitation Carefully acidify the combined aqueous extracts with concentrated HCl to pH ~1-2 while stirring.

  • Result: The product should precipitate as a white/off-white solid. Filter and wash with water.

Troubleshooting Flowchart

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Wash with 1M HCl Start->AcidWash Decision1 Separate Phases AcidWash->Decision1 OrgLayer1 Organic Layer (Product + Neutrals) Decision1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Discard: Aniline Salts) Decision1->AqLayer1 Bottom Phase BaseExt Extract with Sat. NaHCO3 OrgLayer1->BaseExt Decision2 Separate Phases BaseExt->Decision2 OrgLayer2 Organic Layer (Discard: Bis-amides/Neutrals) Decision2->OrgLayer2 Top Phase AqLayer2 Aqueous Layer (Product as Na salt) Decision2->AqLayer2 Bottom Phase Acidify Acidify to pH 1 (Conc. HCl) AqLayer2->Acidify FinalProd Filter Solid Product Acidify->FinalProd

Figure 1: Acid-Base extraction logic targeting the specific functional groups of 4-[methyl(phenyl)carbamoyl]benzoic acid.[1]

Module 2: Recrystallization (Handling "Oiling Out")

The Issue

Unlike secondary amides (-CONH-), your compound is a tertiary amide (-CON(Me)Ph). It lacks a hydrogen bond donor on the amide nitrogen. This lowers the melting point and increases solubility in organic solvents, often leading to the product separating as an oil (oiling out) rather than a crystal.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 5:1Gold Standard. Dissolve in hot EtOH; add hot water until turbid.[1] Cool slowly.
Acetonitrile (ACN) PureGood for removing colored aniline impurities.
EtOAc / Hexane VariableHigh Risk of Oiling. Use only if EtOH/Water fails. Add Hexane dropwise to refluxing EtOAc solution.
FAQ: "My product oiled out. How do I fix it?"

Do not discard the oil.

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add a small amount of the good solvent (e.g., Ethanol) to change the composition.

  • Seed: If you have any solid crystals from a previous batch, add a "seed" crystal at roughly 5°C below the boiling point.

  • Slow Cool: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not use an ice bath immediately.

Module 3: Chromatography (Polishing)

If the acid-base wash and recrystallization fail to achieve >98% purity, use Flash Column Chromatography.

The Critical Adjustment: Acid Modifier

Standard silica gel is slightly acidic (


). The carboxylic acid group on your molecule (

) will partially ionize, causing "streaking" or "tailing" on the column.

Solution: You must acidify the mobile phase to keep the carboxylic acid protonated (neutral).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: Add 0.5% to 1% Acetic Acid or Formic Acid to the mobile phase.

  • Gradient: Start at 100% DCM (+ acid)

    
     5-10% MeOH in DCM (+ acid).
    

Summary of Impurity Profiles

Impurity TypeOriginRemoval Strategy
N-Methylaniline Unreacted Starting MaterialAcid Wash (1M HCl).[1] Forms water-soluble salt.[6]
Terephthalic Acid Hydrolysis / Starting MaterialFiltration. It is often insoluble in EtOAc. If dissolved, it co-extracts with product but is much less soluble in EtOH/Water during recrystallization.
Bis-amide Over-reactionBase Extraction. Remains in organic layer when product is extracted into NaHCO

.
Brown Tar Aniline OxidationRecrystallization from Acetonitrile or treatment with activated charcoal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid-Base Extraction of Carboxylic Acids).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific solvent systems for benzoic acid derivatives).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution," Accounts of Chemical Research1988 , 21, 456–463. (Reference for pKa values of benzoic acids and anilines).

  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data," Tetrahedron Letters2018 , 59, 3738-3748.[1] (Comparative acidity data). [1]

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-[Methyl(phenyl)carbamoyl]benzoic Acid

Executive Summary: The Solubility-Stability Paradox Researchers working with 4-[Methyl(phenyl)carbamoyl]benzoic acid (4-MPCBA) often encounter a critical "Solubility-Stability Paradox."[1] The Stability Issue: As a benza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Researchers working with 4-[Methyl(phenyl)carbamoyl]benzoic acid (4-MPCBA) often encounter a critical "Solubility-Stability Paradox."[1]

  • The Stability Issue: As a benzamide derivative, the amide bond is most stable in slightly acidic conditions (typically pH 3.5–5.0).[1]

  • The Solubility Issue: The benzoic acid moiety (

    
    ) is protonated and poorly soluble in this same acidic range.[1] Raising the pH to solubilize the compound (forming the carboxylate anion) exposes the amide bond to base-catalyzed hydrolysis.[1]
    

This guide provides the protocols to navigate this trade-off, ensuring structural integrity during experimental workflows.

Part 1: The Degradation Mechanism[1]

Understanding the enemy is the first step to containment. 4-MPCBA degrades via hydrolysis of the tertiary amide bond. This reaction yields two interfering byproducts: Terephthalic acid and


-methylaniline .
Degradation Pathway Visualization[1]

HydrolysisPath cluster_conditions Catalytic Factors Substrate 4-[Methyl(phenyl)carbamoyl] benzoic acid Intermediates Tetrahedral Intermediate Substrate->Intermediates Nucleophilic Attack (H2O or OH-) Product1 Terephthalic Acid (Precipitate potential) Intermediates->Product1 C-N Bond Cleavage Product2 N-Methylaniline (Toxic/Reactive) Intermediates->Product2 Leaving Group Factor1 High pH (>7) Factor2 High Temp Factor3 Freeze/Thaw

Caption: Figure 1. Hydrolytic cleavage pathway of 4-MPCBA yielding Terephthalic acid and N-methylaniline.

Part 2: Optimization Protocols

Protocol A: Determining the pH "Sweet Spot"

Do not assume physiological pH (7.[1]4) is safe.[1]

Objective: Identify the pH where


 (observed rate constant) is minimal.
  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

    • Recommendation: Use Citrate (pH 2–5) and Phosphate (pH 6–8).[1] Avoid Carbonate (pH >9).[1]

  • Solubilization: Dissolve 4-MPCBA in DMSO (100x stock).

  • Initiation: Spike DMSO stock into buffers (final 1% DMSO) at 25°C.

  • Monitoring: Analyze via HPLC at

    
     hours.
    
    • Detection: UV at 254 nm (Terephthalic acid has strong absorbance).[1]

  • Plotting: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Expected Outcome: You will likely observe a U-shaped pH-rate profile. The trough (maximum stability) is typically near pH 4.5 .[1]

Protocol B: The "Co-Solvent Shield" Strategy

Solving the insolubility at pH 4.5.[1]

If the compound precipitates at its stable pH (4.5), you must reduce the dielectric constant of the media or encapsulate the drug.[1]

MethodReagentConcentrationMechanism
Co-solvent DMSO or Ethanol5% – 10% (v/v)Increases solubility of the neutral acid form; reduces water activity.[1]
Surfactant Polysorbate 80 (Tween 80)0.1% – 0.5% (w/v)Forms micelles that sequester the hydrophobic amide, protecting it from water attack.[1]
Complexation SBE-

-Cyclodextrin
5% – 10% (w/v)Gold Standard. Encapsulates the phenyl ring, sterically hindering hydrolytic attack while dramatically improving solubility.[1]

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: "My sample degraded significantly after freezing."

Diagnosis: You likely used a Sodium Phosphate buffer. The Science: Sodium phosphate salts exhibit a phenomenon called "crystallization-induced pH shift." As water freezes,


 precipitates before 

, causing the remaining liquid phase to drop drastically in pH (sometimes to pH 3-4) or spike, depending on the eutectic composition.[1] This shift accelerates acid-catalyzed hydrolysis. Corrective Action:
  • Switch Buffers: Use Potassium Phosphate (less prone to pH shift) or organic buffers like HEPES or Histidine .[1]

  • Flash Freeze: Use liquid nitrogen to bypass the eutectic crystallization phase.

Scenario 2: "I see a new peak at a different retention time, but the mass is correct."

Diagnosis: Isomerization (Rotamers).[1] The Science: The amide bond has partial double-bond character (


), creating a rotational barrier.[1] 

-methyl-

-phenyl amides can exist as cis and trans rotamers (relative to the carbonyl oxygen and N-methyl group).[1] Verification:
  • Run a variable-temperature NMR or HPLC.

  • If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not degradation products.[1] Do not discard the sample.

Scenario 3: "The compound precipitates when I add it to cell culture media."

Diagnosis: The "Solubility Cliff." The Science: Cell media is buffered to pH 7.4. While 4-MPCBA should be soluble as a salt here, the presence of divalent cations (


) in media can form insoluble salts with the benzoic acid carboxylate.[1]
Corrective Action: 
  • Pre-dissolve in DMSO (up to 0.5% final concentration).

  • Use a Cyclodextrin (Captisol®) pre-formulation.[1] This prevents the carboxylate from interacting with calcium ions.

Part 4: Decision Tree for Formulation

Use this logic flow to select the correct media for your experiment.

DecisionTree Start Start: Select Media Q1 Is the experiment < 2 hours? Start->Q1 Q2 Is pH 7.4 mandatory (e.g., Cell Culture)? Q1->Q2 No ShortTerm Use standard PBS (Risk is low for short duration) Q1->ShortTerm Yes LongTerm Check Solubility at pH 4.5 Q2->LongTerm No UseSalt Use HEPES pH 7.4 + Flash Freeze for storage Q2->UseSalt Yes Soluble Soluble? LongTerm->Soluble UseAcid Use Citrate Buffer pH 4.5 (Max Stability) Soluble->UseAcid Yes UseCyc Use 10% SBE-beta-Cyclodextrin in Citrate pH 4.5 Soluble->UseCyc No

Caption: Figure 2. Formulation decision matrix balancing duration, pH requirements, and solubility.

References

  • Gomez-Orellana, I., & Stella, V. J. (1998). The Role of Cyclodextrins in the Stabilization of Drugs. Pharmaceutical Research. (Demonstrates the mechanism of steric shielding of amides).
  • Kahovec, J. (1998). Kinetics and Mechanism of Amide Hydrolysis.[2][3] Pure and Applied Chemistry. Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Murayama, K., & Uezu, K. (2001). Freezing-Induced pH Changes in Phosphate Buffers. Journal of Pharmaceutical Sciences. (Source for the "Scenario 1" freezing issue).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Solvent Systems for the Structural Elucidation of 4-[Methyl(phenyl)carbamoyl]benzoic acid via 1H NMR

Executive Summary Product Under Review: Optimized Variable Temperature (VT) 1H NMR Protocol (DMSO-d₆ at 353 K). Alternatives: Standard Ambient Temperature Analysis (CDCl₃ or DMSO-d₆ at 298 K).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Optimized Variable Temperature (VT) 1H NMR Protocol (DMSO-d₆ at 353 K). Alternatives: Standard Ambient Temperature Analysis (CDCl₃ or DMSO-d₆ at 298 K).

For researchers synthesizing 4-[Methyl(phenyl)carbamoyl]benzoic acid , standard NMR protocols often yield confusing data. The molecule features a tertiary amide bond linked to a benzoic acid moiety. This creates a "perfect storm" for spectral complexity: the tertiary amide induces rotamerism (restricted rotation), leading to peak doubling or broadening, while the carboxylic acid requires specific solvation to be visible.

This guide compares the "Standard" approach (ambient temperature CDCl₃) against the "Optimized" approach (High-Temperature DMSO-d₆), proving why the latter is the necessary gold standard for this specific compound.

The Structural Challenge: Amide Rotamerism

The core analytical challenge is not purity, but physics. The C-N bond in the amide group possesses partial double-bond character (


 hybridization), creating a high energy barrier to rotation (~15-20 kcal/mol).

In 4-[Methyl(phenyl)carbamoyl]benzoic acid , the N-methyl and N-phenyl groups can exist in two distinct conformations relative to the carbonyl oxygen: cis and trans (often denoted as E and Z). At room temperature, the interconversion rate is slow on the NMR timescale, resulting in two distinct sets of signals for a single pure compound.

Visualizing the Rotameric Equilibrium

The following diagram illustrates the equilibrium that causes spectral "ghosting."

RotamerEquilibrium cluster_conditions NMR Timescale vs. Exchange Rate RotamerA Rotamer A (Major) (N-Me trans to C=O) TS Transition State (Partial C-N bond break) RotamerA->TS Heat (ΔG‡) TS->RotamerA RotamerB Rotamer B (Minor) (N-Me cis to C=O) TS->RotamerB Relaxation RotamerB->TS Reversion Condition1 Ambient Temp (298 K) Slow Exchange Result: Split Peaks Condition2 High Temp (>350 K) Fast Exchange Result: Coalescence (Single Peak)

Figure 1: Mechanism of rotamer interconversion. At ambient temperature, the barrier prevents averaging, causing signal splitting.

Comparative Analysis: Protocol Performance

We evaluated three distinct analytical approaches. The "Product" (Method C) is compared against common laboratory alternatives.

Summary Data Table
FeatureMethod A: CDCl₃ (298 K) Method B: DMSO-d₆ (298 K) Method C: DMSO-d₆ (353 K)
Solubility Moderate (Acid may precipitate)ExcellentExcellent
Acid Proton (-COOH) Invisible / Very BroadVisible (~13.0 ppm)Visible (Broadened)
N-Methyl Signal Split (Two singlets)Broad Hump / SplitSingle Sharp Singlet
Aromatic Region Complex Multiplets (Overlapping)Complex MultipletsResolved First-Order
Integration Accuracy Poor (Due to splitting)ModerateHigh (Quantitative)
Verdict Not Recommended Screening Only Gold Standard
Detailed Technical Assessment
Alternative 1: CDCl₃ at Ambient Temperature (The "Trap")

Many researchers default to Chloroform-d due to convenience. However, for this specific molecule, CDCl₃ is the worst choice.

Alternative 2: DMSO-d₆ at Ambient Temperature

Switching to DMSO solves the solubility issue. The polar solvent disrupts acid dimers, making the -COOH proton visible at ~13 ppm.

  • The Flaw: While solubility improves, the high viscosity of DMSO combined with the rotameric exchange rate often places the system in an "intermediate exchange" regime. Instead of two sharp peaks or one single peak, you often get broad, shapeless "humps" that are impossible to integrate accurately.

The Product: VT-NMR in DMSO-d₆ at 353 K (80°C)

By heating the sample to 353 K, we supply enough thermal energy to overcome the rotational barrier. The exchange rate (


) becomes faster than the frequency difference (

) between the rotamers.
  • The Result (Coalescence): The split signals collapse into single, sharp, average peaks. This proves the "impurities" were actually rotamers and allows for precise integration of the N-methyl group (3H) against the aromatic protons.

Experimental Protocol (The Optimized Workflow)

To achieve the "Gold Standard" results, follow this self-validating protocol.

Workflow Diagram

Workflow Start Crude Sample 4-[Methyl(phenyl)carbamoyl]benzoic acid Prep Dissolve 10mg in 0.6mL DMSO-d6 Start->Prep Check1 Run 1H NMR at 298 K (25°C) Prep->Check1 Decision Are peaks split/broad? Check1->Decision PathA Yes (Expected) Decision->PathA Yes PathB No (Unlikely) Decision->PathB No Heat Increase Probe Temp to 353 K (80°C) Wait 10 mins for equilibration PathA->Heat Process Process: Phase Correction -> Baseline -> Integrate PathB->Process Acquire Acquire 1H NMR (353 K) Relaxation Delay (d1) = 5s Heat->Acquire Acquire->Process

Figure 2: Step-by-step decision tree for analyzing tertiary amide-acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the compound.

    • Dissolve completely in 0.6 mL of DMSO-d₆ . Ensure no suspended solids remain (filter if necessary), as particles degrade field homogeneity.

  • Instrument Setup (Ambient Check):

    • Insert sample and lock/shim at 298 K.

    • Acquire a quick scan (ns=8). Expectation: You will see the N-Methyl peak at ~3.3-3.4 ppm as a split peak or broad hump.

  • Variable Temperature (VT) Setup:

    • Safety Check: Ensure the NMR probe is rated for high temperature (most standard BBO/PABBO probes are safe up to 100°C, but verify with your facility manager).

    • Set the target temperature to 353 K (80°C) .

    • Equilibration: Allow the sample to sit at the target temperature for 10 minutes inside the magnet. This prevents convection currents which cause peak broadening.

    • Reshim: Shimming changes significantly with temperature.[1] You must re-shim (gradient shim) at 353 K.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5 seconds .

      • Reasoning: At high temperatures, T1 relaxation times increase. To accurately integrate the aromatic protons vs. the acid proton, a longer delay is required to ensure full magnetization recovery.

    • Scans (ns): 16 or 32 scans are sufficient for 10 mg.

  • Processing:

    • Apply exponential multiplication (lb = 0.3 Hz).

    • Reference the residual DMSO peak (which shifts with temperature! At 80°C, DMSO is approx 2.43 ppm , not 2.50 ppm).

Predicted Spectral Data (Reference)

Use this table to validate your results. Note the chemical shift differences between the "Alternative" (RT) and "Product" (HT) methods.

MoietyProton TypeApprox.[2][3][4][5][6] Shift (δ) @ 298 K (Rotamers)Target Shift (δ) @ 353 K (Coalesced) MultiplicityIntegral
-COOH Carboxylic Acid~13.0 (Broad)~12.8 (Broad) Singlet (br)1H
Benzoyl Ar-H (Ortho to CO)7.3 - 7.5 (Complex)7.35 Doublet (AA'BB')2H
Benzoyl Ar-H (Ortho to COOH)7.8 - 8.0 (Complex)7.85 Doublet (AA'BB')2H
N-Phenyl Ar-H (Meta/Para)7.1 - 7.3 (Multiplet)7.20 Multiplet3H
N-Phenyl Ar-H (Ortho to N)7.1 - 7.3 (Multiplet)7.15 Multiplet2H
N-Methyl Methyl (-CH₃)3.32 & 3.48 (Split) 3.40 Singlet (Sharp) 3H

Note: The N-Methyl shift is the critical indicator of success. If it is a single sharp peak, your protocol is valid.

References

  • Rotamerism in N-Methyl Benzamides

    • Mechanism & Shifts: "Restricted rotation of amide bond NMR coalescence temperature." Journal of Chemical Education, 2020.[7]

    • N-Methyl-N-Phenylbenzamide Data: "Supplementary Information - Macmillan Group." Princeton University.

  • Solvent Effects on Amides

    • DMSO vs CDCl3: "Solvent Effects on the Amidic Bond."[1][5] RSC Publishing.

    • Chemical Shifts in DMSO: "1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry.

  • Synthesis & Characterization of Analogs

    • 4-Methyl-N-phenylbenzamide data: "Supplementary Material - The Royal Society of Chemistry."[2]

Sources

Comparative

Technical Guide: MS/MS Fragmentation Analysis of 4-[Methyl(phenyl)carbamoyl]benzoic acid

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-[Methyl(phenyl)carbamoyl]benzoic acid. This content is structured for analytical chemists and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-[Methyl(phenyl)carbamoyl]benzoic acid. This content is structured for analytical chemists and drug development scientists involved in impurity profiling and structural elucidation.

Executive Summary

4-[Methyl(phenyl)carbamoyl]benzoic acid (C15H13NO3 , MW 255.27) represents a critical structural scaffold often encountered as a synthesis intermediate or degradation impurity in the production of amide-linked APIs. Its structure combines a terephthalic acid moiety with an N-methylaniline group.

Accurate identification of this compound requires distinguishing it from isobaric interferences (e.g., ortho-phthalic derivatives) and structurally related analogs (e.g., des-methyl metabolites). This guide details the specific electrospray ionization (ESI) fragmentation pathways, providing a robust framework for its detection and differentiation in complex matrices.

Chemical Profile & Ionization Physics

PropertySpecification
IUPAC Name 4-(N-methyl-N-phenylcarbamoyl)benzoic acid
Formula C₁₅H₁₃NO₃
Monoisotopic Mass 255.0895 Da
Precursor Ion (ESI+) [M+H]⁺ = 256.0968 m/z
Precursor Ion (ESI-) [M-H]⁻ = 254.0822 m/z
Key Functional Groups Carboxylic Acid (pKa ~4.2), Tertiary Amide, Phenyl Ring
Ionization Strategy
  • Mode: Positive ESI (+ve) is recommended for structural elucidation due to the basicity of the amide nitrogen and the stability of the acylium product ions.

  • Adducts: Expect [M+Na]⁺ (m/z 278.08) and [M+K]⁺ (m/z 294.05) in high-salt mobile phases, though protonated species provide the most informative MS/MS spectra.

Fragmentation Pathway Analysis (ESI+)

The fragmentation of 4-[Methyl(phenyl)carbamoyl]benzoic acid is driven by charge-remote fragmentation and inductive cleavage at the amide bond.

Primary Pathway: Amide Bond Cleavage

Upon collision-induced dissociation (CID), the protonated precursor (m/z 256) undergoes cleavage at the carbonyl-nitrogen bond. This is the rate-limiting step and yields two potential ion pairs depending on proton affinity:

  • Path A (Dominant): Formation of the Terephthaloyl Acylium Ion (m/z 149)

    • The charge is retained on the carbonyl carbon of the benzoic acid moiety.

    • Neutral Loss: N-methylaniline (107 Da).

    • Diagnostic Value: The m/z 149 ion is characteristic of terephthalic acid derivatives. Note: This is isobaric with the phthalic anhydride ion seen in phthalates, but differentiation is possible via secondary fragmentation.

  • Path B (Minor): Formation of the Protonated Amine (m/z 108)

    • The charge is retained on the nitrogen.

    • Fragment: [N-methylaniline + H]⁺.

    • Neutral Loss: Terephthaloyl residue.

Secondary Pathways
  • m/z 149

    
     m/z 121:  Loss of CO (28 Da) from the acylium ion yields the carboxyl-phenyl cation [HOOC-C₆H₄]⁺.
    
  • m/z 149

    
     m/z 65:  Further degradation of the phenyl ring system.
    
  • m/z 121

    
     m/z 77:  Loss of CO₂ (44 Da) yields the phenyl cation [C₆H₅]⁺.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the mechanistic pathways for the [M+H]⁺ precursor.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 256.09 (Protonated Amide) Acylium Acylium Ion [HOOC-C6H4-CO]+ m/z 149.02 Precursor->Acylium Amide Cleavage (Major) Amine Amine Ion [Ph-NH(Me) + H]+ m/z 108.08 Precursor->Amine Amide Cleavage (Minor) NL_Amine Neutral Loss: N-methylaniline (-107 Da) Precursor->NL_Amine NL_Acid Neutral Loss: Terephthalic residue Precursor->NL_Acid CarboxyPhenyl Carboxy-Phenyl Cation [HOOC-C6H4]+ m/z 121.03 Acylium->CarboxyPhenyl Decarbonylation NL_CO Neutral Loss: CO (-28 Da) Acylium->NL_CO Phenyl Phenyl Cation [C6H5]+ m/z 77.04 CarboxyPhenyl->Phenyl Decarboxylation NL_CO2 Neutral Loss: CO2 (-44 Da) CarboxyPhenyl->NL_CO2

Figure 1: ESI+ Fragmentation pathway of 4-[Methyl(phenyl)carbamoyl]benzoic acid showing primary amide cleavage and sequential neutral losses.

Comparative Analysis: Target vs. Alternatives

In impurity profiling, distinguishing the target from its structural isomers (regioisomers) or homologs is critical. The table below compares the target against its most common analytical interferences.

Table 1: MS/MS Differentiation Guide
FeatureTarget Compound Alternative A: Ortho-Isomer Alternative B: Des-Methyl Analog
Identity 4-[Methyl(phenyl)carbamoyl]benzoic acid N-Methyl-N-phenylphthalamic acid4-(Phenylcarbamoyl)benzoic acid
Structure Para-substituted (Terephthalic)Ortho-substituted (Phthalic)Para-substituted (Secondary Amide)
Precursor (m/z) 256.09 256.09 (Isobaric)242.08 (-14 Da)
Key Fragment 1 m/z 149 (Acylium, linear)m/z 149 (Anhydride, cyclic)m/z 149 (Acylium)
Key Fragment 2 m/z 108 (N-Me-Aniline)m/z 108 (N-Me-Aniline)m/z 94 (Aniline)
Differentiation High stability of m/z 149; ratio of 149/121 is distinct.[1]Rapid water loss ([M+H-H₂O]⁺ m/z 238) due to proximity of COOH and Amide (Cyclization).Mass shift of -14 Da (Loss of CH₂).
Retention Time Moderate (C18)Longer (due to H-bonding masking polarity)Shorter (more polar)

Key Insight: The ortho-isomer (Alternative A) is prone to a "promiscuous" loss of water (18 Da) to form the cyclic N-methyl-N-phenylphthalimide cation (m/z 238). The target para-isomer cannot cyclize, making the [M+H-H₂O]⁺ peak significantly lower or absent compared to the ortho isomer.

Validated Experimental Protocol

To replicate these results for QC or impurity identification, follow this self-validating protocol.

A. Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 10 µg/mL for LC injection.

B. LC-MS/MS Parameters (Agilent Q-TOF / Sciex Triple Quad)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Source Conditions
  • Gas Temp: 325°C.

  • Drying Gas: 10 L/min.

  • Nebulizer: 35 psig.

  • Vcap: 3500 V.

  • Fragmentor: 110 V (Critical: Too high causes in-source fragmentation of the amide bond).

D. Collision Energy (CE) Ramping

To confirm the pathway, perform a "breakdown curve" analysis:

  • 10 eV: Precursor (256) is dominant.

  • 20 eV: Appearance of m/z 149 (Base Peak) and m/z 108.

  • 40 eV: Depletion of m/z 149; dominance of secondary fragments m/z 121 and m/z 77.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methyl-N-phenylbenzamide (Core Scaffold). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 4-(Phenylcarbamoyl)benzoic Acid (Des-methyl Analog). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • MassBank of North America. Spectra of Benzoic Acid Derivatives. MassBank Record UPA00021.[2] Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. 4-[Methyl(phenyl)carbamoyl]benzoic acid, a key building block in the development...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. 4-[Methyl(phenyl)carbamoyl]benzoic acid, a key building block in the development of various therapeutic agents, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the two primary synthesis routes to this valuable compound, supported by established chemical principles and analogous experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to 4-[Methyl(phenyl)carbamoyl]benzoic Acid

4-[Methyl(phenyl)carbamoyl]benzoic acid is a bifunctional molecule featuring a tertiary amide and a carboxylic acid moiety on a benzene ring. This unique structural arrangement makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the carboxylic acid group offers a handle for further chemical modifications, such as esterification or amidation, to modulate pharmacokinetic and pharmacodynamic properties.

This guide will dissect two of the most chemically robust and widely applicable strategies for the synthesis of this target molecule:

  • Route 1: The Schotten-Baumann Acylation Approach - A classic and direct method involving the reaction of an acid chloride with an amine.

  • Route 2: The Modern Coupling Agent-Mediated Amidation - A versatile and often milder approach utilizing peptide coupling agents to facilitate amide bond formation.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Route 1: The Schotten-Baumann Acylation Approach

The Schotten-Baumann reaction is a time-honored and dependable method for forming amides from amines and acyl chlorides.[1][2][3][4][5] In the context of synthesizing 4-[Methyl(phenyl)carbamoyl]benzoic acid, this route involves the acylation of N-methylaniline with 4-carboxybenzoyl chloride.

Reaction Rationale and Causality

The core principle of this approach lies in the high electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of N-methylaniline. The reaction is typically performed in the presence of an aqueous base, such as sodium hydroxide or pyridine, which serves two critical functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine starting material, and it can also act as a catalyst.[2][4] The use of a two-phase solvent system (e.g., dichloromethane and water) is common, allowing the organic product to be easily separated from the aqueous phase containing the base and salt byproduct.[5]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the Schotten-Baumann synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid.

Step 1: Preparation of 4-Carboxybenzoyl Chloride

Terephthalic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to selectively form the mono-acyl chloride. This step is crucial and requires careful control of stoichiometry to minimize the formation of the di-acyl chloride.

Step 2: Acylation of N-Methylaniline

  • In a well-ventilated fume hood, dissolve N-methylaniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of a base, typically 2M sodium hydroxide (2.0-3.0 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of 4-carboxybenzoyl chloride (1.0-1.1 equivalents) in DCM to the stirred mixture.

  • Allow the reaction to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted N-methylaniline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[Methyl(phenyl)carbamoyl]benzoic acid.

Data Summary and Performance
ParameterRoute 1: Schotten-Baumann Acylation
Starting Materials Terephthalic acid, N-methylaniline, Chlorinating agent
Key Intermediate 4-Carboxybenzoyl chloride
Typical Yield 80-95% (estimated based on similar reactions)
Reaction Conditions Biphasic (organic/aqueous), 0°C to room temp.
Work-up Liquid-liquid extraction, recrystallization
Visualization of the Workflow

Schotten_Baumann_Workflow terephthalic_acid Terephthalic Acid acyl_chloride 4-Carboxybenzoyl Chloride terephthalic_acid->acyl_chloride Chlorination socl2 SOCl₂ socl2->acyl_chloride reaction Schotten-Baumann Reaction acyl_chloride->reaction n_methylaniline N-Methylaniline n_methylaniline->reaction naoh aq. NaOH naoh->reaction workup Work-up & Purification reaction->workup product 4-[Methyl(phenyl)carbamoyl] benzoic Acid workup->product

Caption: Workflow for the Schotten-Baumann synthesis route.

Route 2: Coupling Agent-Mediated Amidation

In contemporary organic synthesis, particularly in medicinal chemistry, the use of coupling agents to facilitate amide bond formation has become a cornerstone methodology.[7][8] This approach avoids the often harsh conditions required for the preparation of acyl chlorides and offers a broader substrate scope and functional group tolerance. For the synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid, this route involves the direct coupling of a terephthalic acid derivative with N-methylaniline in the presence of a coupling reagent.

Reaction Rationale and Causality

Coupling agents, such as carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU), activate the carboxylic acid group of terephthalic acid (or its monoester) to form a highly reactive intermediate.[9] For instance, EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-methylaniline to form the desired amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization in the case of chiral substrates by forming a more stable active ester intermediate.[9] The choice of solvent (typically aprotic polar solvents like DMF or DCM) and a non-nucleophilic base (such as DIPEA or triethylamine) is crucial for the reaction's success.[7]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the coupling agent-mediated synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid, using HATU as the coupling agent.

  • In a round-bottom flask, dissolve terephthalic acid monomethyl ester (1.0 equivalent) and N-methylaniline (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.

  • Add the coupling reagent, for example, HATU (1.1-1.2 equivalents), to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH in a THF/water mixture).

  • Purify the final product by recrystallization or column chromatography.

Data Summary and Performance

Amide coupling reactions mediated by reagents like HATU are known for their high efficiency, with yields often exceeding 90% for a wide range of substrates.[10]

ParameterRoute 2: Coupling Agent-Mediated Amidation
Starting Materials Terephthalic acid monoester, N-methylaniline
Key Reagents Coupling agent (e.g., HATU), Non-nucleophilic base (e.g., DIPEA)
Typical Yield >90% (estimated based on similar reactions)
Reaction Conditions Anhydrous, room temperature
Work-up Liquid-liquid extraction, hydrolysis, purification
Visualization of the Workflow

Coupling_Agent_Workflow terephthalic_monoester Terephthalic Acid Monomethyl Ester coupling_reaction Amide Coupling Reaction terephthalic_monoester->coupling_reaction n_methylaniline N-Methylaniline n_methylaniline->coupling_reaction hatu HATU hatu->coupling_reaction dipea DIPEA dipea->coupling_reaction intermediate_ester Intermediate Methyl Ester coupling_reaction->intermediate_ester hydrolysis Hydrolysis intermediate_ester->hydrolysis product 4-[Methyl(phenyl)carbamoyl] benzoic Acid hydrolysis->product

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